molecular formula C15H22N2O3 B1377964 Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate CAS No. 1393442-36-8

Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate

Cat. No.: B1377964
CAS No.: 1393442-36-8
M. Wt: 278.35 g/mol
InChI Key: WKRAGRRHBIUHNX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O3/c1-15(2,3)19-14(18)17-9-13(10-17)12-6-4-11(8-16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Modification Techniques

  • Azetidine Derivatives Synthesis : Research on the synthesis of azetidine derivatives, including tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate, often focuses on creating chimeric compounds combining azetidine with amino acids. These compounds are designed for studying the influence of conformation on peptide activity, highlighting their utility in medicinal chemistry and drug design (Sajjadi & Lubell, 2008).

  • Ring Expansion Techniques : Studies have also looked into efficient methods for ring expansion, such as the conversion of 4-alkenyl-2-azetidinone systems to various carboxylic esters, demonstrating the versatility of azetidine compounds in complex chemical synthesis processes (Barrett et al., 2000).

Applications in Drug Synthesis and Biological Studies

  • Antimicrobial Potential : Some studies have explored the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, indicating the relevance of azetidine derivatives in developing new antibacterial and antifungal treatments (Doraswamy & Ramana, 2013).

  • Nicotinic Receptors Ligands : The synthesis of azetidine derivatives as analogs of A-85380 for potential use as ligands for nicotinic receptors showcases their application in neuroscience research, contributing to the understanding of neuroreceptor activity and the development of neuroactive drugs (Karimi & Långström, 2002).

Safety and Hazards

The safety information available indicates that Tert-butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAGRRHBIUHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134495
Record name 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-36-8
Record name 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-[(4-aminophenoxy)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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